molecular formula C15H14N2O2 B195699 (R)-Licarbazepine CAS No. 104746-03-4

(R)-Licarbazepine

Número de catálogo B195699
Número CAS: 104746-03-4
Peso molecular: 254.28 g/mol
Clave InChI: BMPDWHIDQYTSHX-CQSZACIVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-Licarbazepine, also known as R-oxcarbazepine, is a novel antiepileptic drug that has been studied for its efficacy in treating epilepsy and other neurological disorders. This drug has been shown to be effective in reducing seizure activity, as well as having a number of other beneficial effects on the body.

Aplicaciones Científicas De Investigación

Antiepileptic Therapy

®-Licarbazepine is a prominent compound used in the treatment of epilepsy. It is a key metabolite of eslicarbazepine acetate, which acts by enhancing the slow inactivation of voltage-gated sodium channels . This mechanism helps to stabilize hyperexcitable neuronal membranes and prevent repetitive neuronal firing, making ®-Licarbazepine an effective adjunctive therapy for focal-onset seizures .

Neuropathic Pain Management

The analgesic properties of ®-Licarbazepine make it a valuable agent for managing neuropathic pain. By modulating sodium channels, particularly in the central nervous system, ®-Licarbazepine can attenuate pain signals and provide relief to patients suffering from chronic pain conditions .

Bipolar Disorder Treatment

®-Licarbazepine has been explored as a potential treatment for bipolar disorder. Its mood-stabilizing effects are thought to be linked to its influence on sodium channels and neural excitability. Research suggests that ®-Licarbazepine may help in managing the symptoms of bipolar disorder, particularly in patients who are resistant to other treatments .

Anti-Cancer Potential

Recent studies have indicated that ®-Licarbazepine may have anti-cancer properties. Its ability to inhibit voltage-gated sodium channels, which are often overexpressed in cancer cells, could reduce the invasiveness and metastatic potential of certain cancer types . This application is still in the exploratory phase but holds promise for future cancer therapies.

Cardiac Arrhythmia

®-Licarbazepine’s effects on cardiac sodium channels (Nav1.5) suggest a potential use in treating cardiac arrhythmias. By modulating these channels, ®-Licarbazepine could help in normalizing heart rhythms and preventing episodes of arrhythmia . However, its use in this field requires careful monitoring due to the risk of altering cardiac conduction.

Cognitive Enhancement

There is emerging interest in the use of ®-Licarbazepine for cognitive enhancement. Its neuroprotective effects and ability to improve synaptic function could potentially benefit individuals with cognitive impairments or those seeking to enhance their cognitive performance . Further research is needed to fully understand its efficacy and safety in this application.

Propiedades

IUPAC Name

(5R)-5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPDWHIDQYTSHX-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501346125
Record name R-Licarbazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Licarbazepine

CAS RN

104746-03-4
Record name Licarbazepine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104746034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name R-Licarbazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LICARBAZEPINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQY83V0QWA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Licarbazepine
Reactant of Route 2
(R)-Licarbazepine
Reactant of Route 3
(R)-Licarbazepine
Reactant of Route 4
(R)-Licarbazepine
Reactant of Route 5
(R)-Licarbazepine
Reactant of Route 6
(R)-Licarbazepine

Citations

For This Compound
294
Citations
G Alves, I Figueiredo, A Falcão… - Chirality: The …, 2008 - Wiley Online Library
… ESL, R-licarbazepine acetate and their racemic mixture, as … and higher than OXC, while R-licarbazepine acetate was almost … ESL and its stereoisomer R-licarbazepine acetate were rap…
Number of citations: 24 onlinelibrary.wiley.com
G Alves, I Figueiredo, M Castel-Branco, A Loureiro… - Analytica chimica …, 2007 - Elsevier
… in plasma as S-licarbazepine (S-LC) and R-licarbazepine (R-LC) in approximately a 4:1 … a higher S/R licarbazepine enantiomeric ratio, without losing anticonvulsant potency [6], [7]. …
Number of citations: 33 www.sciencedirect.com
AI Loureiro, C Fernandes-Lopes, LC Wright… - … of chromatography B, 2011 - Elsevier
… R-licarbazepine (R-Lic) and OXC are also minor … ), R-licarbazepine (○) and oxcarbazepine (□). The limit of quantification for eslicarbazepine acetate, eslicarbazepine, R-licarbazepine …
Number of citations: 31 www.sciencedirect.com
TH Kim, CA Reid, S Petrou - Epilepsia, 2015 - Wiley Online Library
Oxcarbazepine ( OXC ), widely used to treat focal epilepsy, is reported to exacerbate seizures in patients with generalized epilepsy. OXC is metabolized to monohydroxy derivatives in …
Number of citations: 15 onlinelibrary.wiley.com
A Fortuna, G Alves, A Almeida, B Lopes… - Biomedical …, 2012 - Wiley Online Library
… , eslicarbazepine (S‐licarbazepine) and R‐licarbazepine in mouse plasma and brain. … –30 µg/mL for oxcarbazepine, eslicarbazepine and R‐licarbazepine; 0.2–60 µg/mL for the …
T Nunes, JF Rocha, A Falcão, L Almeida… - …, 2013 - Wiley Online Library
… The extent of exposure to drug entities R-licarbazepine and oxcarbazepine was approximately four-fold higher with OXC as compared with ESL. There was relatively little fluctuation …
Number of citations: 73 onlinelibrary.wiley.com
M Bialer, P Soares‐da‐Silva - Epilepsia, 2012 - Wiley Online Library
Eslicarbazepine acetate (ESL) is a novel once‐daily antiepileptic drug (AED) approved in Europe since 2009 that was found to be efficacious and well tolerated in a phase III clinical …
Number of citations: 165 onlinelibrary.wiley.com
H Potschka, J Soerensen, A Pekcec, A Loureiro… - Epilepsy research, 2014 - Elsevier
… Administration of eslicarbazepine also inhibited the acquisition of kindling, whereas administration of R-licarbazepine did not affect the number of stimulations necessary to induce a …
Number of citations: 24 www.sciencedirect.com
E Perucca, C Elger, P Halasz, A Falcao, L Almeida… - Epilepsy research, 2011 - Elsevier
… eslicarbazepine, and the minor metabolites R-licarbazepine and OXC in each of the three … R-licarbazepine C max was reached between 6 and 12 h post dose and R-licarbazepine t 1/…
Number of citations: 65 www.sciencedirect.com
C Elger, M Bialer, A Falcão, M Vaz‐da‐Silva… - …, 2013 - Wiley Online Library
Purpose Investigate the pharmacokinetics of once‐daily ( QD ; 900 mg) and twice‐daily ( BID ; 450 mg) regimens of eslicarbazepine acetate ( ESL ) and BID (450 mg) regimen of …
Number of citations: 51 onlinelibrary.wiley.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.